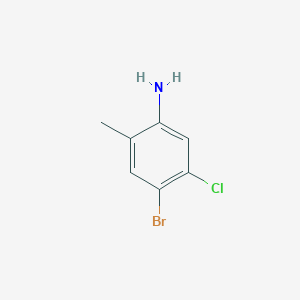

4-Bromo-5-chloro-2-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYZAFFWRFOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428268 | |

| Record name | 4-bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-47-3 | |

| Record name | 4-bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30273-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-methylaniline (CAS number: 30273-47-3), a halogenated aromatic amine. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications as a key intermediate in the pharmaceutical and dye industries. Particular attention is given to its relevance in the synthesis of biologically active molecules. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted aniline derivative characterized by the presence of bromine, chlorine, and methyl functional groups on the benzene ring. These substituents significantly influence the molecule's reactivity and make it a versatile building block in organic synthesis. Its structural features allow for further chemical modifications, rendering it a valuable precursor in the production of a variety of complex organic compounds, including active pharmaceutical ingredients (APIs) and dyes.[1] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. The data is a combination of computed and predicted values from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 30273-47-3 | [1] |

| Appearance | Light brown to brown solid | [2] |

| Boiling Point (Predicted) | 292.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.619 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.69 ± 0.10 | [2] |

| XLogP3 (Computed) | 2.9 | [1] |

| Monoisotopic Mass | 218.94504 Da | [1] |

Synthesis

General Synthetic Approach: Electrophilic Aromatic Substitution

The logical synthetic route to this compound involves the electrophilic bromination of 5-chloro-2-methylaniline. The amino group is a strong activating group and directs ortho- and para- to itself. In this case, the para- position to the amino group is already occupied by the chloro group, and one ortho- position is blocked by the methyl group, thus directing the bromination to the other ortho- position (C4).

Illustrative Experimental Protocol (Adapted from a related synthesis)

The following protocol for the synthesis of a structurally similar compound, 4-bromo-2-methylaniline, is adapted from patent literature and can serve as a starting point for the synthesis of this compound.[3]

Materials:

-

5-chloro-2-methylaniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5-chloro-2-methylaniline in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 10-15 °C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Collect the resulting precipitate by filtration and wash the filtrate with ethyl acetate.

-

The collected solid is then stirred with ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic phase and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from hexane to obtain this compound.

Note: This is an illustrative procedure and may require optimization for the specific substrate and desired purity.

Spectral Data (Predicted and Analogous)

Detailed experimental spectra for this compound are not publicly available. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.5 | Singlet |

| Aromatic-H | ~6.5-7.0 | Singlet |

| -NH₂ | ~3.5-4.5 | Broad Singlet |

| -CH₃ | ~2.0-2.5 | Singlet |

13C NMR Spectroscopy

The 13C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~140-150 |

| C-Cl | ~120-130 |

| C-Br | ~110-120 |

| C-CH₃ | ~130-140 |

| Aromatic C-H | ~115-135 |

| Aromatic C-H | ~115-135 |

| -CH₃ | ~15-25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 515-690 | Medium to Strong |

| C-Cl Stretch | 550-850 | Medium to Strong |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the bromine and chlorine atoms, which will give rise to characteristic isotopic patterns.[4] Key fragmentation pathways would likely involve the loss of the methyl group, the amino group, and the halogen atoms.[4]

Applications in Drug Development and Industry

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While direct evidence for the use of this compound in the synthesis of a specific marketed drug is limited, structurally similar compounds are key starting materials for important therapeutics. For instance, substituted anilines are integral to the synthesis of sirtuin modulators. Sirtuin 6 (SIRT6) is a protein deacetylase that has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders.

A closely related compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL-800, a known allosteric activator of SIRT6.[3] The synthesis involves the reaction of the aniline with a sulfonyl chloride derivative. This highlights the potential of this compound to serve as a precursor for the development of novel SIRT6 modulators or other enzyme inhibitors where a substituted aniline moiety is required.

Intermediate in the Dye Industry

Aniline and its derivatives are foundational components in the synthesis of a vast array of dyes. The amine group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute a large class of synthetic colorants. The specific color and properties of the resulting dye are determined by the substituents on the aniline ring. The presence of halogens like bromine and chlorine in this compound can enhance the lightfastness and stability of the final dye product.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the pharmaceutical and dye industries. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex organic molecules. While detailed experimental data is somewhat limited in the public domain, its structural similarity to key precursors of important therapeutic agents, such as SIRT6 activators, underscores its relevance for researchers and professionals in drug discovery and development. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational resource to support the further investigation and application of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Bromo-5-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-5-chloro-2-methylaniline, a substituted aniline of interest in various research and development applications. Due to the limited availability of experimental data for this specific compound, this guide combines reported data with predicted values to offer a foundational understanding for researchers.

Core Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | PubChem[1] |

| Molecular Weight | 220.49 g/mol | PubChem[1] |

| CAS Number | 30273-47-3 | PubChem[1] |

| Appearance | Light brown to brown solid | ChemicalBook[2] |

| Boiling Point | 292.0±35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.619±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 2.69±0.10 (Predicted) | ChemicalBook[2] |

| LogP (XLogP3) | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| InChI Key | VMYZAFFWRFOHME-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Experimental Protocol: Reduction of a Nitroarene to a Substituted Aniline

This protocol outlines the general steps for the reduction of a nitroarene using a metal in an acidic medium, a robust and widely used method.

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting nitroarene (e.g., 1-bromo-2-chloro-5-methyl-3-nitrobenzene).

- To this, add a metal catalyst such as tin (Sn) or iron (Fe) powder. The molar ratio of the metal to the nitroarene should be optimized, but a common starting point is a 3 to 5-fold molar excess of the metal.

- The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid.

2. Acid Addition:

- Slowly add a strong acid, most commonly concentrated hydrochloric acid (HCl), to the reaction mixture in a dropwise manner.

- This addition is exothermic and should be performed with caution, potentially in an ice bath to control the temperature.

3. Reaction Monitoring:

- After the initial exothermic reaction subsides, the mixture is typically heated to reflux.

- The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

4. Work-up and Isolation:

- Once the reaction is complete, cool the mixture to room temperature.

- The excess metal is removed by filtration.

- The filtrate is then basified, for example, with a concentrated solution of sodium hydroxide (NaOH), to deprotonate the anilinium salt and precipitate the free aniline.

- The crude product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

- The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

5. Purification:

- The solvent is removed under reduced pressure to yield the crude product.

- Further purification can be achieved by techniques such as column chromatography on silica gel or recrystallization to obtain the pure this compound.

The following diagram illustrates the general workflow for this synthesis protocol.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

Spectral Data

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals in drug development. While there is a scarcity of experimental data, the provided information, including predicted properties and a general synthesis protocol, serves as a valuable starting point for further investigation and application of this compound. It is recommended that any use of this chemical be preceded by a thorough literature search for the most current data and that all experimental work be conducted with appropriate safety precautions.

References

4-Bromo-5-chloro-2-methylaniline molecular weight and formula

An In-depth Technical Guide on 4-Bromo-5-chloro-2-methylaniline

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Chemical Identity

This compound is an aromatic organic compound containing bromine, chlorine, and an amine group attached to a toluene backbone. Its specific isomeric structure is defined by the positions of these substituents on the aniline ring.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C7H7BrClN | PubChem[1] |

| Molecular Weight | 220.49 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 218.94504 Da | PubChem[1][2] |

Logical Structure Diagram

The following diagram illustrates the logical relationship for determining the identity of this compound based on its constituent parts and their arrangement.

References

Solubility of 4-Bromo-5-chloro-2-methylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-5-chloro-2-methylaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility characteristics, predicted behavior based on structurally similar compounds, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to effectively handle this compound in a laboratory setting and to design and execute robust solubility studies.

Introduction

This compound is a substituted aniline derivative. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry. Understanding the solubility of this compound in a range of organic solvents is therefore essential for its application in drug discovery and development.

This guide outlines the general solubility expectations for this compound and provides detailed methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties, particularly the predicted LogP value, suggest a preference for organic solvents over aqueous media.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | PubChem[1] |

| Molecular Weight | 220.49 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Qualitative and Predicted Solubility

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Excellent | The amino group can form hydrogen bonds with methanol.[2] |

| Ethanol | Polar Protic | Good | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor.[2] |

| Acetone | Polar Aprotic | Good | The carbonyl group can act as a hydrogen bond acceptor for the amine protons.[2] |

| Dichloromethane | Polar Aprotic | Good | Good solvent for many organic compounds, including those with moderate polarity.[2] |

| Ethyl Acetate | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic molecules. |

| Toluene | Non-polar | Moderately Soluble | The aromatic nature of toluene can interact with the benzene ring of the analyte. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant solubility in a non-polar alkane. |

| Water | Polar Protic | Limited | The hydrophobic aromatic ring and halogens significantly reduce aqueous solubility.[2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two widely accepted protocols for determining the thermodynamic and kinetic solubility of crystalline organic compounds like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[3][4] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][6][7] This method measures the concentration of a compound that remains in solution under non-equilibrium conditions after being rapidly precipitated from a concentrated stock.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Precipitation: Add the aqueous or organic buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[8]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2 hours) with shaking.[9]

-

Separation of Precipitate: Separate the precipitated compound from the solution by filtration using a filter plate or by centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[6]

-

Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is scarce, its chemical structure suggests good solubility in a variety of common organic solvents and limited solubility in water. For researchers and drug development professionals, empirical determination of its solubility is crucial. The detailed experimental protocols for thermodynamic and kinetic solubility provided in this guide offer robust frameworks for obtaining this critical data. The visualized workflows further clarify these experimental processes, facilitating their implementation in a laboratory setting. Accurate solubility data will empower informed decisions in the formulation, processing, and preclinical development of this compound.

References

- 1. This compound | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Profile of 4-Bromo-5-chloro-2-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H NMR and ¹³C NMR spectral data for 4-Bromo-5-chloro-2-methylaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering a detailed analysis based on established spectroscopic principles and data from analogous compounds.

Chemical Structure and Overview

This compound, with the molecular formula C₇H₇BrClN, is a substituted aromatic amine.[1] Its structure, featuring a methyl group, an amino group, and two different halogen atoms on the benzene ring, leads to a distinct and predictable pattern in its NMR spectra. Understanding this spectral signature is crucial for reaction monitoring, quality control, and structural elucidation.

Structure:

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-5-chloro-2-methylaniline, a key intermediate in various chemical and pharmaceutical applications. This document details the experimental protocol for its preparation, along with a summary of its physicochemical and spectroscopic properties.

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic bromination of 5-chloro-2-methylaniline. This method, as detailed in patent literature, provides a reliable means of obtaining the target compound.

Experimental Protocol

Materials:

-

5-chloro-2-methylaniline

-

Bromine

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Hexane

Procedure: A solution of 5-chloro-2-methylaniline (300.0 g, 2.12 mol) in glacial acetic acid (6000 ml) is prepared in a suitable reaction vessel. The solution is cooled to 10-15 °C. To this stirred solution, bromine (321.6 g, 2.01 mol) is added dropwise, maintaining the temperature within the specified range. After the addition is complete, the reaction mixture is stirred at room temperature overnight.

Upon completion of the reaction, the resulting precipitate is collected by filtration. The filtrate is washed with ethyl acetate. The collected solid is then stirred with a mixture of ethyl acetate and saturated sodium bicarbonate solution. The organic phase is separated, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is further purified by two recrystallizations from hexane to yield this compound.[1]

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical, chemical, and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrClN | [2][3] |

| Molecular Weight | 220.49 g/mol | [2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 98-101 °C | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 30273-47-3 | [2] |

Spectroscopic Data

Mass Spectrometry

| Method | Result | Reference |

| LC-MS | m/z = 220 ([M+H]⁺) | [1] |

Note: While specific ¹H NMR, ¹³C NMR, and IR spectral data for this compound are referenced in various chemical databases, publicly accessible detailed spectra are limited. The information is available through resources like ChemicalBook.[4] For researchers requiring detailed spectral analysis, it is recommended to acquire these spectra on their synthesized and purified material.

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Experimental Logic and Purification

The purification process is critical for obtaining high-purity this compound suitable for further applications.

References

Introduction to the Isomers of C7H7BrClN

An in-depth exploration of the isomeric landscape of C7H7BrClN reveals a class of compounds with significant potential for research and development in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key structural isomers, focusing on substituted N-methylanilines and benzylamines, which are of particular interest to researchers, scientists, and drug development professionals. Due to the vast number of possible isomers, this guide will focus on representative examples from these two core structural families, outlining their systematic nomenclature and, where available, pertinent experimental data and methodologies.

The molecular formula C7H7BrClN corresponds to a diverse array of aromatic compounds. The principal scaffolds of interest are based on N-methylaniline and benzylamine, with bromine and chlorine atoms as substituents on the benzene ring. The precise positioning of these halogens, along with the substitution pattern on the aromatic ring, gives rise to a large number of constitutional isomers, each with potentially unique chemical and biological properties.

IUPAC Nomenclature of C7H7BrClN Isomers

A systematic approach to naming these isomers is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. For the isomers of C7H7BrClN, the parent structure is typically identified as either N-methylaniline or benzylamine. The substituents (bromo- and chloro-) are then listed alphabetically, and their positions on the aromatic ring are indicated by numerical locants. The numbering of the ring is assigned to give the substituents the lowest possible set of numbers, with the carbon atom attached to the nitrogen-containing group typically assigned as position 1.

Isomers of Bromochloro-N-methylaniline

The N-methylaniline scaffold consists of a benzene ring substituted with a methylamino group (-NHCH3). The addition of one bromine and one chlorine atom to the ring results in numerous positional isomers. The following table lists the IUPAC names for all 30 possible isomers of bromochloro-N-methylaniline.

| IUPAC Name | IUPAC Name | IUPAC Name |

| 2-Bromo-3-chloro-N-methylaniline | 3-Bromo-2-chloro-N-methylaniline | 4-Bromo-2-chloro-N-methylaniline |

| 2-Bromo-4-chloro-N-methylaniline | 3-Bromo-4-chloro-N-methylaniline | 4-Bromo-3-chloro-N-methylaniline |

| 2-Bromo-5-chloro-N-methylaniline | 3-Bromo-5-chloro-N-methylaniline | 5-Bromo-2-chloro-N-methylaniline |

| 2-Bromo-6-chloro-N-methylaniline | 3-Bromo-6-chloro-N-methylaniline | 6-Bromo-2-chloro-N-methylaniline |

| 5-Bromo-3-chloro-N-methylaniline | 6-Bromo-3-chloro-N-methylaniline | 4-Bromo-5-chloro-N-methylaniline |

| 4-Bromo-6-chloro-N-methylaniline | 5-Bromo-4-chloro-N-methylaniline | 6-Bromo-4-chloro-N-methylaniline |

| 2-Bromo-3-chloro-N-methylbenzenamine | 3-Bromo-2-chloro-N-methylbenzenamine | 4-Bromo-2-chloro-N-methylbenzenamine |

| 2-Bromo-4-chloro-N-methylbenzenamine | 3-Bromo-4-chloro-N-methylbenzenamine | 4-Bromo-3-chloro-N-methylbenzenamine |

| 2-Bromo-5-chloro-N-methylbenzenamine | 3-Bromo-5-chloro-N-methylbenzenamine | 5-Bromo-2-chloro-N-methylbenzenamine |

| 2-Bromo-6-chloro-N-methylbenzenamine | 3-Bromo-6-chloro-N-methylbenzenamine | 6-Bromo-2-chloro-N-methylbenzenamine |

Isomers of Bromochloro-benzylamine

The benzylamine scaffold features a phenylmethyl group attached to an amino group (-CH2NH2). Similar to the N-methylanilines, the various placements of the bromo and chloro substituents on the benzene ring lead to 30 distinct positional isomers. Their IUPAC names are systematically determined as follows:

| IUPAC Name | IUPAC Name | IUPAC Name |

| (2-Bromo-3-chlorophenyl)methanamine | (3-Bromo-2-chlorophenyl)methanamine | (4-Bromo-2-chlorophenyl)methanamine |

| (2-Bromo-4-chlorophenyl)methanamine | (3-Bromo-4-chlorophenyl)methanamine | (4-Bromo-3-chlorophenyl)methanamine |

| (2-Bromo-5-chlorophenyl)methanamine | (3-Bromo-5-chlorophenyl)methanamine | (5-Bromo-2-chlorophenyl)methanamine |

| (2-Bromo-6-chlorophenyl)methanamine | (3-Bromo-6-chlorophenyl)methanamine | (6-Bromo-2-chlorophenyl)methanamine |

| (5-Bromo-3-chlorophenyl)methanamine | (6-Bromo-3-chlorophenyl)methanamine | (4-Bromo-5-chlorophenyl)methanamine |

| (4-Bromo-6-chlorophenyl)methanamine | (5-Bromo-4-chlorophenyl)methanamine | (6-Bromo-4-chlorophenyl)methanamine |

| 2-Bromo-3-chloro-benzylamine | 3-Bromo-2-chloro-benzylamine | 4-Bromo-2-chloro-benzylamine |

| 2-Bromo-4-chloro-benzylamine | 3-Bromo-4-chloro-benzylamine | 4-Bromo-3-chloro-benzylamine |

| 2-Bromo-5-chloro-benzylamine | 3-Bromo-5-chloro-benzylamine | 5-Bromo-2-chloro-benzylamine |

| 2-Bromo-6-chloro-benzylamine | 3-Bromo-6-chloro-benzylamine | 6-Bromo-2-chloro-benzylamine |

Experimental Data and Protocols

While a comprehensive dataset for every isomer of C7H7BrClN is not publicly available, general synthetic and analytical procedures for halogenated anilines and benzylamines can be adapted for these specific compounds.

Synthesis of Halogenated Anilines and Benzylamines

The synthesis of bromochloro-N-methylanilines and bromochloro-benzylamines typically involves multi-step sequences. For instance, the synthesis of a halogenated N-methylaniline may start from the corresponding halogenated aniline, followed by N-methylation. Alternatively, a halogenated nitrobenzene can be reduced to the aniline, which is then methylated. The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution reactions, with the directing effects of the amino or methylamino group guiding the position of halogenation.

A general workflow for the synthesis of these compounds is depicted below.

General Experimental Protocol for N-methylation of a Halogenated Aniline:

-

Dissolution: Dissolve the starting halogenated aniline in a suitable polar aprotic solvent (e.g., dimethylformamide).

-

Deprotonation: Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the amine.

-

Methylation: Introduce a methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.

-

Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic Analysis

The structural characterization of these isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The distinct substitution patterns of the bromine and chlorine atoms on the aromatic ring will result in unique splitting patterns in ¹H NMR spectra and characteristic signals in ¹³C NMR spectra. High-resolution mass spectrometry is essential for confirming the elemental composition.

Biological and Pharmacological Significance

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific biological data for the majority of C7H7BrClN isomers are scarce in publicly accessible literature, related halogenated anilines and benzylamines have been investigated for various activities, including antimicrobial and antimycotic properties.

For instance, some halogenated benzylamine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

The logical relationship for investigating the biological potential of these compounds would typically follow the workflow illustrated below.

Conclusion

The isomers of C7H7BrClN, particularly the bromochloro-substituted N-methylanilines and benzylamines, represent a rich chemical space for exploration in drug discovery and materials science. This guide has provided a systematic framework for their IUPAC nomenclature and an overview of general synthetic and analytical approaches. While specific experimental data for these compounds are limited in the public domain, the foundational information presented here serves as a valuable resource for researchers initiating studies on this class of molecules. Further investigation into the synthesis and biological evaluation of individual isomers is warranted to unlock their full potential.

4-Bromo-5-chloro-2-methylaniline safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 4-Bromo-5-chloro-2-methylaniline, a crucial intermediate in various synthetic applications. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₇BrClN[1] |

| Molecular Weight | 220.49 g/mol [1] |

| Appearance | Solid (form may vary) |

| InChI | InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3[1] |

| InChIKey | VMYZAFFWRFOHME-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1N)Cl)Br[1] |

| CAS Number | 30273-47-3[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Caption: GHS07 - Exclamation Mark

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Caption: Recommended Personal Protective Equipment Workflow.

Handling

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Use with adequate ventilation.

-

Keep container tightly closed when not in use.

-

Avoid ingestion and inhalation.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. |

Spills and Leaks

-

Vacuum or sweep up material and place it into a suitable disposal container.

-

Clean up spills immediately, observing precautions in the Protective Equipment section.

-

Avoid generating dusty conditions.

-

Provide ventilation.

Caption: First-Aid Response for Exposure Incidents.

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat, strong oxidants.

-

Incompatibilities with Other Materials: Oxidizing agents, acids, acid anhydrides, chloroformates, acid chlorides.

-

Hazardous Decomposition Products: Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide.

-

Hazardous Polymerization: Has not been reported.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and complete information. All personnel handling this chemical should be adequately trained in its safe use.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-methylaniline, a halogenated aromatic amine with potential applications in pharmaceutical development. While the definitive history of its discovery remains elusive in publicly accessible records, this document consolidates available data on its chemical properties, plausible synthetic routes, and its role as a key intermediate in the synthesis of targeted therapeutics. Notably, this compound has been utilized in the development of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, suggesting its relevance in the landscape of oncology and DNA damage response pathways. This guide presents detailed, inferred experimental protocols, data summaries, and visualizations to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, with the CAS number 30273-47-3, is a substituted aniline that has emerged as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry.[1] Its trifunctional nature, featuring bromine, chlorine, and amine substituents on a toluene backbone, offers multiple reaction sites for diversification and molecular elaboration.[1] While the historical context of its initial synthesis is not well-documented, its utility has been noted in patent literature as a precursor to potent kinase inhibitors. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its potential role in targeted drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 30273-47-3 | [2] |

| Molecular Formula | C₇H₇BrClN | [2] |

| Molecular Weight | 220.49 g/mol | [3] |

| Appearance | Not specified (likely a solid) | - |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 218.94504 Da | [3] |

| Monoisotopic Mass | 218.94504 Da | [3] |

| Topological Polar Surface Area | 26 Ų | [3] |

| Heavy Atom Count | 10 | [3] |

Discovery and History

The earliest located public record of this compound is a mention in The Journal of Organic Chemistry in 1975, which lists its CAS number, 30273-47-3.[6] This indicates that the compound was known and characterized by this time. However, the specific publication detailing its first synthesis and characterization has not been identified through extensive searches. Halogenated anilines, in general, have been a subject of study for their utility as synthetic intermediates and for their potential biological activities.[7]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a plausible and logical synthetic route can be inferred from established methods for the synthesis of analogous polysubstituted anilines. The most likely pathway involves a multi-step process starting from 2-methylaniline (o-toluidine). This proposed workflow is outlined below.

Experimental Protocols (Inferred)

The following experimental protocols are based on analogous transformations reported for similar substituted anilines.[8][9] These should be considered as a starting point for the development of a robust synthesis of this compound.

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Protection of the Amine)

This step involves the protection of the highly reactive amino group of 2-methylaniline to prevent unwanted side reactions during the subsequent halogenation steps. A standard method is acetylation using acetic anhydride.[8]

-

Materials:

-

2-Methylaniline (o-toluidine)

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane)

-

-

Procedure:

-

Dissolve 2-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution. The reaction is often exothermic, so cooling might be necessary to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to ensure complete conversion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry to yield N-(2-methylphenyl)acetamide.

-

Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)

The acetylated product is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The acetyl group directs the substitution to the para position. N-Bromosuccinimide (NBS) is a common and milder alternative to elemental bromine for this purpose.[8]

-

Materials:

-

N-(2-methylphenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid or acetonitrile)

-

-

Procedure:

-

Dissolve N-(2-methylphenyl)acetamide in the chosen solvent in a round-bottom flask.

-

Add NBS portion-wise to the solution while stirring.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Once the reaction is complete, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.

-

Precipitate the product by adding water and collect the solid by vacuum filtration.

-

Wash the product with water and dry to obtain N-(4-bromo-2-methylphenyl)acetamide.

-

Step 3: Synthesis of N-(4-bromo-5-chloro-2-methylphenyl)acetamide (Chlorination)

The next step is the introduction of the chlorine atom. The existing substituents will direct the chlorination to the 5-position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.

-

Materials:

-

N-(4-bromo-2-methylphenyl)acetamide

-

N-Chlorosuccinimide (NCS)

-

A suitable solvent (e.g., acetic acid or a chlorinated solvent)

-

-

Procedure:

-

Dissolve N-(4-bromo-2-methylphenyl)acetamide in the solvent.

-

Add NCS to the solution and stir the mixture, possibly with heating, until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by pouring it into water and collecting the precipitated product by filtration.

-

Wash the solid with water and dry to yield N-(4-bromo-5-chloro-2-methylphenyl)acetamide.

-

Step 4: Synthesis of this compound (Deprotection)

The final step is the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved by acid or base-catalyzed hydrolysis.[8]

-

Materials:

-

N-(4-bromo-5-chloro-2-methylphenyl)acetamide

-

A strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide)

-

A suitable solvent (e.g., ethanol/water mixture)

-

-

Procedure:

-

Suspend or dissolve N-(4-bromo-5-chloro-2-methylphenyl)acetamide in a mixture of ethanol and aqueous acid or base.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture. If acidic hydrolysis was used, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine. If basic hydrolysis was used, the product may precipitate upon cooling or require extraction.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathway Involvement

Direct biological activity data for this compound is scarce in the public domain. However, its significance in drug discovery is highlighted by its use as a key intermediate in the synthesis of potent inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase.[10]

Role as a Precursor to ATM Kinase Inhibitors

A patent for imidazo[4,5-c]quinoline compounds as ATM kinase inhibitors describes the use of this compound as a starting material.[10] Although the patent does not provide a detailed synthesis of the starting material itself, it confirms its utility in constructing the core structure of these inhibitors. This suggests that the unique substitution pattern of this compound is crucial for achieving the desired pharmacological activity in the final inhibitor molecule.

The ATM Kinase Signaling Pathway

ATM is a serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), a severe form of DNA damage.[1][7] Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[5][11] The inhibition of ATM is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[12]

References

- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abeomics.com [abeomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in ATM inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 9. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 10. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromo-5-chloro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Bromo-5-chloro-2-methylaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide utilizes a comparative analytical approach. Spectroscopic data from closely related analogs are employed to predict and interpret the characteristic spectral features of this compound. This methodology allows for a robust estimation of its spectroscopic profile, crucial for its identification, characterization, and application in research and development.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a substituted benzene ring with an amine (-NH₂), a methyl (-CH₃), a bromine (-Br), and a chlorine (-Cl) group. The positions of these substituents significantly influence the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation. The following sections will detail the expected outcomes from various spectroscopic techniques.

Chemical Structure:

Methodological & Application

Application Notes and Protocols for 4-Bromo-5-chloro-2-methylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 4-Bromo-5-chloro-2-methylaniline, a versatile substituted aniline building block. Due to the presence of amino, bromo, and chloro functional groups, this compound serves as a valuable starting material for the synthesis of a diverse range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its applications primarily revolve around the construction of heterocyclic scaffolds and the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions.

Overview of Synthetic Applications

This compound is a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of the bromine, chlorine, and methyl groups on the aniline ring allows for regioselective functionalization, making it an attractive scaffold for creating libraries of compounds for drug discovery and development.

Key Reaction Types:

-

Heterocycle Synthesis: The aniline moiety can be readily utilized in condensation reactions to form various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines.

-

Cross-Coupling Reactions: The bromo group is particularly amenable to participating in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents.

-

Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles in Sandmeyer-type reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 5-chloro-2-methylaniline.

Experimental Protocol: Bromination of 5-chloro-2-methylaniline

Objective: To synthesize this compound.

Materials:

-

5-chloro-2-methylaniline

-

Bromine

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Hexane

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 5-chloro-2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 10-15 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Collect the resulting precipitate by filtration and wash the filter cake with ethyl acetate.

-

Suspend the solid in a mixture of ethyl acetate and saturated sodium bicarbonate solution and stir until the organic phase is clear.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from hexane to yield pure this compound.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 5-chloro-2-methylaniline | 1.0 | 141.59 |

| Bromine | 1.0 | 159.81 |

| Product | ||

| This compound | - | 220.49 |

Note: The yield for this reaction can vary, and optimization may be required.

Application in Heterocycle Synthesis: Gould-Jacobs Reaction

The aniline functionality of this compound can be utilized in the Gould-Jacobs reaction to synthesize substituted quinolines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a 7-Bromo-6-chloro-4-hydroxy-8-methylquinoline

Objective: To synthesize a substituted quinoline via the Gould-Jacobs reaction.

Materials:

-

This compound

-

Diethyl (ethoxymethylene)malonate (DEEM)

-

Diphenyl ether

-

Hexane

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. Diethyl ethoxymalonate will distill off.

-

To the resulting intermediate, add diphenyl ether and heat the mixture to 250 °C for 30 minutes to effect cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane to remove the diphenyl ether, and dry to obtain the 7-Bromo-6-chloro-4-hydroxy-8-methylquinoline.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 220.49 |

| Diethyl (ethoxymethylene)malonate | 1.1 | 216.23 |

| Product | ||

| 7-Bromo-6-chloro-4-hydroxy-8-methylquinoline | - | 300.54 |

Note: This is a representative protocol. Yields and specific conditions may need to be optimized.

Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The bromo substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Experimental Protocol: Synthesis of a 4-Aryl-5-chloro-2-methylaniline Derivative

Objective: To perform a Suzuki-Miyaura coupling reaction to introduce an aryl group.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chloro-2-methylaniline derivative.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 220.49 |

| Phenylboronic acid | 1.2 | 121.93 |

| Pd(PPh₃)₄ | 0.02-0.05 | 1155.56 |

| K₂CO₃ | 2.0 | 138.21 |

| Product | ||

| 4-Phenyl-5-chloro-2-methylaniline | - | 217.69 |

Note: Catalyst, base, solvent, and temperature are crucial parameters and may require optimization for different arylboronic acids.

Visualized Workflows and Pathways

Caption: Synthetic pathways originating from this compound.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Synthetic Versatility of 4-Bromo-5-chloro-2-methylaniline: Application Notes and Protocols for Novel Compound Synthesis

For Immediate Release

Introduction

4-Bromo-5-chloro-2-methylaniline is a versatile, di-halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of novel compounds. Its distinct substitution pattern, featuring bromine and chlorine atoms with different reactivities, alongside a nucleophilic amino group and a methyl substituent, offers a rich platform for selective chemical modifications. This allows for the strategic construction of complex molecular architectures, making it a valuable starting material for researchers in medicinal chemistry, drug discovery, and materials science. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, while the amino group can be readily derivatized or participate in cyclization reactions to form various heterocyclic systems.

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing this compound as a key starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on clarity, reproducibility, and the generation of compounds with potential biological activity.

Application Note I: Synthesis of Novel Tri-substituted Anilines via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, leading to the synthesis of novel tri-substituted aniline derivatives. These derivatives can serve as key intermediates in the synthesis of pharmaceuticals and other functional molecules.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. By reacting this compound with various boronic acids or esters, a diverse library of 4-aryl-5-chloro-2-methylanilines can be synthesized. These compounds are valuable precursors for more complex molecules, including potential kinase inhibitors.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. This reaction can be employed to couple this compound with a variety of amines to generate novel N,4-diaryl-5-chloro-2-methylaniline derivatives.

3. Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups that can be further elaborated. Coupling this compound with terminal alkynes yields 4-alkynyl-5-chloro-2-methylanilines, which can serve as precursors for the synthesis of heterocycles and other complex organic molecules.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Application Notes and Protocols: 4-Bromo-5-chloro-2-methylaniline as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methylaniline is a halogenated aromatic amine that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, particularly fused heterocyclic systems like quinazolines and benzimidazoles. These heterocyclic cores are prevalent in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The presence of halogen atoms offers opportunities for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery and development.

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of substituted quinazolines and benzimidazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Quinazolinone Derivatives

Substituted quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The specific substitution pattern derived from this compound is found in intermediates for potent pharmaceutical agents. For instance, 7-bromo-6-chloro-4(3H)-quinazolinone is a key intermediate in the synthesis of the anticoccidial drug halofuginone hydrobromide.[1]

Synthesis of Benzimidazole Derivatives

The benzimidazole scaffold is another critical pharmacophore found in numerous marketed drugs, such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The substitution pattern of this compound can be incorporated into the benzimidazole core to generate novel derivatives with potential therapeutic applications. The presence of both bromo and chloro substituents allows for selective functionalization to explore structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This protocol is adapted from a patented one-step synthesis method.[1]

Reaction Scheme:

A one-step synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dibromo-5-chlorobenzoic acid | C₇H₃Br₂ClO₂ | 326.36 | 100 g | 306.4 |

| Formamidine acetate | C₂H₆N₂O₂ | 90.08 | 40 g | 444.0 |

| Cuprous bromide (CuBr) | BrCu | 143.45 | 5 g | 34.8 |

| Sodium iodide (NaI) | INa | 149.89 | 5 g | 33.4 |

| Sodium hydroxide (NaOH) | HNaO | 40.00 | 50 g | 1250 |

| Acetonitrile | C₂H₃N | 41.05 | 700 g | - |

Procedure:

-

To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100 g), cuprous bromide (5 g), sodium iodide (5 g), sodium hydroxide (50 g), and formamidine acetate (40 g).

-

Add acetonitrile (700 g) to the reaction mixture.

-

Heat the mixture to reflux with stirring.

-

Maintain the reaction at reflux for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid.

-

Wash the solid with water.

-

Dry the solid to obtain 7-bromo-6-chloro-4(3H)-quinazolinone.

Expected Yield: High (specific yield not reported in the source).

Protocol 2: Proposed Synthesis of 6-Bromo-5-chloro-2-substituted-1H-benzimidazoles

This is a general, proposed protocol based on established benzimidazole synthesis methods. The specific substituent at the 2-position will depend on the chosen aldehyde.

Reaction Scheme:

References

Application of 4-Bromo-5-chloro-2-methylaniline in Agrochemical Synthesis

Affiliation: Google Research

Abstract

This document outlines the application of substituted anilines in the synthesis of agrochemicals. While direct and widespread applications of 4-Bromo-5-chloro-2-methylaniline in the synthesis of major commercial agrochemicals are not extensively documented in publicly available literature, the synthesis of the prominent insecticide Chlorantraniliprole serves as a highly relevant and illustrative example of the utility of structurally similar aniline derivatives. This application note will therefore focus on the synthesis of Chlorantraniliprole, detailing the crucial role of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, and its subsequent derivatives. The protocols and data presented are synthesized from established chemical literature and patents to provide a comprehensive guide for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. Their versatile reactivity allows for the construction of complex molecular architectures with desired biological activities. This document explores the synthetic utility of this class of compounds with a focus on a pathway analogous to what might be envisaged for this compound.

Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide class. Its synthesis involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The latter is derived from 2-amino-5-chloro-3-methylbenzoic acid, a substituted aniline that shares structural similarities with this compound.

Synthesis of Chlorantraniliprole: An Illustrative Pathway

The industrial synthesis of Chlorantraniliprole is a multi-step process that can be broadly divided into the synthesis of two primary intermediates followed by their coupling.

Synthesis of Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common route to this pyrazole carboxylic acid derivative begins with 2,3-dichloropyridine. The synthesis involves several key transformations, including hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.

Synthesis of Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide is a critical part of the overall process. A prevalent method starts from 2-amino-3-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

-

Chlorination of 2-amino-3-methylbenzoic acid: 2-amino-3-methylbenzoic acid is chlorinated using a suitable agent such as sulfuryl chloride in an inert organic solvent, or by bubbling chlorine gas through a solution of the starting material in a solvent like dichloroethane at an elevated temperature (e.g., 50°C).

Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

-

Amide Formation: 2-amino-5-chloro-3-methylbenzoic acid is converted to the corresponding N-methylamide. This can be achieved through a multi-step process involving esterification followed by ammonolysis with methylamine.

Final Coupling to Synthesize Chlorantraniliprole

There are two primary approaches for the final amidation reaction between Intermediate A and Intermediate B:

-

Two-Step Process via a Benzoxazinone Intermediate: This is a common and industrially viable route.

-

Direct Amide Bond Formation.

Experimental Protocol: Two-Step Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate

-

Formation of the Benzoxazinone Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A) and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride. The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base.

-

Ring-Opening with Methylamine: The formed benzoxazinone intermediate is then ring-opened with methylamine to yield Chlorantraniliprole.

Experimental Protocol: Direct Amide Coupling for Chlorantraniliprole Synthesis

-

Reaction Conditions: To a mixture of 3-bromo-l-(3-chloro-2-pyridinyl)-lH-pyrazole-5-carboxylic acid (Intermediate A) (6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B) (4.17 g, 21.0 mmol) in propionitrile (18 mL), 3-picoline (5.06 mL, 4.84 g, 52 mmol) is added.

-

Addition of Activating Agent: The mixture is cooled to -5 °C, and then methanesulfonyl chloride (1.86 mL, 2.75 g, 24 mmol) is added dropwise at -5 to 0 °C.[1]

-

Reaction Progression: The mixture is stirred for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.[1]

-